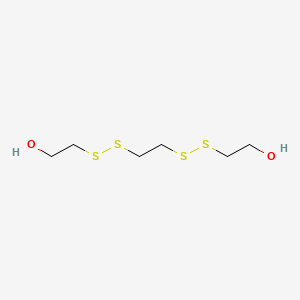
Ethylene-2,2'-bis(dithio)bis(ethanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene-2,2'-bis(dithio)bis(ethanol), also known as Ethylene-2,2'-bis(dithio)bis(ethanol), is a useful research compound. Its molecular formula is C6H14O2S4 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethylene-2,2'-bis(dithio)bis(ethanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene-2,2'-bis(dithio)bis(ethanol) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immunological Applications
Ethylene-2,2'-bis(dithio)bis(ethanol) has been extensively studied for its immunostimulatory properties. It has shown potential in enhancing immune responses, particularly in the proliferation of lymphocytes.
Key Findings
- Lymphocyte Proliferation : Studies indicate that in vitro exposure to this compound can enhance the proliferation of human lymphocytes when stimulated by lectins or alloantigens .
- Natural Killer Cell Activity : The compound has been shown to increase natural killer (NK) cell activity both in vitro and in vivo. This suggests its potential use in immunotherapy to boost the body's ability to combat tumors .
Biochemical Applications
Ethylene-2,2'-bis(dithio)bis(ethanol) serves as an important intermediate in various biochemical syntheses.
Synthesis and Reactions
- It is utilized as a reagent in the synthesis of other compounds due to its unique disulfide structure, which can participate in redox reactions .
- The compound can act as a reducing agent, facilitating the conversion of other chemical species.
Case Study 1: Immunostimulatory Effects
A study evaluated the effects of Ethylene-2,2'-bis(dithio)bis(ethanol) on murine spleen cells. Results demonstrated that the compound significantly stimulated the proliferation of these cells and enhanced the mixed lymphocyte reaction, indicating its potential for developing vaccines or immunotherapies .
Case Study 2: Toxicological Assessment
In a repeated dose toxicity study on rats, no significant adverse effects were observed at doses up to 500 mg/kg body weight per day. However, higher doses resulted in observable clinical signs such as reduced spontaneous activity. This highlights the importance of dose management when considering therapeutic applications.
Comparative Applications Table
Propiedades
Número CAS |
83791-86-0 |
|---|---|
Fórmula molecular |
C6H14O2S4 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethyldisulfanyl)ethyldisulfanyl]ethanol |
InChI |
InChI=1S/C6H14O2S4/c7-1-3-9-11-5-6-12-10-4-2-8/h7-8H,1-6H2 |
Clave InChI |
PPHXSUHITJENQJ-UHFFFAOYSA-N |
SMILES |
C(CSSCCSSCCO)O |
SMILES canónico |
C(CSSCCSSCCO)O |
Key on ui other cas no. |
83791-86-0 |
Sinónimos |
ADA 202-718 ADA-202-718 ethylene-2,2'-bis(dithio)bis(ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















